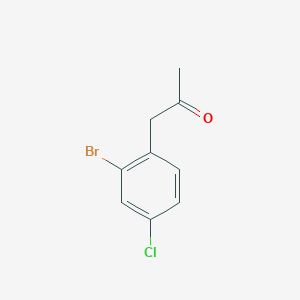

1-(2-Bromo-4-chlorophenyl)propan-2-one

Overview

Description

“1-(2-Bromo-4-chlorophenyl)propan-2-one” is an organic compound with the molecular formula C9H8BrClO . It is also known as "2-bromo-4-chloropropiophenone" .

Synthesis Analysis

The synthesis of “this compound” can be achieved through a bromination reaction . A solution of bromine in chloroform is added dropwise to a solution of 4’-chloropropiophenone in chloroform, in the presence of a small amount of aluminium chloride . The mixture is stirred overnight, and after filtration and evaporation of the filtrate, the crystalline residue is washed with petroleum ether .

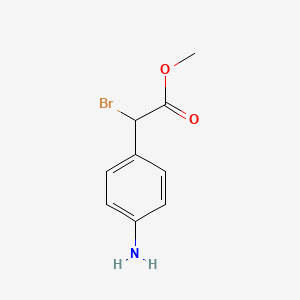

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom and a chlorine atom attached to a phenyl group, which is further attached to a propan-2-one group . The exact mass of the molecule is 245.94500 .

Physical and Chemical Properties Analysis

“this compound” is a white, off-white or light-yellow solid . It has a molecular weight of 247.51600 . The density of the compound is 1.518g/cm3 . It has a boiling point of 296.7ºC at 760 mmHg .

Scientific Research Applications

Materials Science and Nonlinear Optical Properties

Linear, Second, and Third-Order Nonlinear Optical Properties : A study by Shkir et al. (2019) investigated the optical and charge transport properties of chalcone derivatives, emphasizing their potential in semiconductor devices due to their nonlinear optical (NLO) activities and thermal stability. This suggests that derivatives of 1-(2-Bromo-4-chlorophenyl)propan-2-one could be utilized in the development of materials for optoelectronic applications (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

Polymerization Mechanisms

Catalyst-Transfer Polycondensation : Miyakoshi, Yokoyama, and Yokozawa (2005) explored the mechanism of Ni-catalyzed chain-growth polymerization, providing insights into the synthesis of polymers with controlled molecular weight and low polydispersity. This study highlights the importance of bromo- and chloro- substituted compounds in facilitating polymerization processes (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Antifungal Activity

Synthesis of 1,2,3-Triazole Derivatives and Antifungal Evaluation : Research conducted by Lima-Neto et al. (2012) on the synthesis of triazole derivatives demonstrated significant antifungal activity against Candida strains, indicating the potential of this compound derivatives in developing new antifungal agents (Lima-Neto, Cavalcante, Srivastava, Mendonça Júnior, Wanderley, Neves, & Dos Anjos, 2012).

Organic Synthesis

Regio- and Chemoselective Bromination : Shirinian et al. (2012) studied the bromination of cyclopentenones, demonstrating methods to selectively introduce bromine atoms into specific positions. This research is crucial for the synthesis of bromo-substituted compounds, including those related to this compound, and highlights their utility as synthons in organic synthesis (Shirinian, Lonshakov, Kachala, Zavarzin, Shimkin, Lvov, & Krayushkin, 2012).

Corrosion Inhibition

Quantum Chemical and Molecular Dynamics Simulation Studies : A study by Kaya et al. (2016) on thiazole and thiadiazole derivatives as corrosion inhibitors for iron metal highlighted the predictive capabilities of computational chemistry in evaluating the efficacy of such inhibitors. Derivatives of this compound could similarly be evaluated for their corrosion inhibition properties (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Computational Chemistry

Nucleophilic Substitution Reaction : Erdogan and Erdoğan (2019) conducted a computational study on the reactions between imidazole and various 2-bromo-1-arylethanone derivatives. This research offers insights into the reactivity of bromo-substituted compounds and their potential applications in designing new chemical entities (Erdogan & Erdoğan, 2019).

Safety and Hazards

“1-(2-Bromo-4-chlorophenyl)propan-2-one” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Mechanism of Action

Target of Action

It is known that brominated and chlorinated compounds often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

Brominated and chlorinated compounds are known to participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Brominated and chlorinated compounds are known to affect various biochemical pathways due to their reactivity .

Pharmacokinetics

It is known that the compound is a white to off-white solid material that is slightly soluble in water and highly soluble in polar solvents such as ethanol and acetone. This suggests that it may have good bioavailability when administered in appropriate formulations.

Result of Action

Brominated and chlorinated compounds are known to cause various molecular and cellular changes due to their reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Bromo-4-chlorophenyl)propan-2-one. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment .

Properties

IUPAC Name |

1-(2-bromo-4-chlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYOJZQSPBKAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855668 | |

| Record name | 1-(2-Bromo-4-chlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305324-47-3 | |

| Record name | 2-Propanone, 1-(2-bromo-4-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-4-chlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1512620.png)